Synthetic Position: Earlier Divergent Intermediate Versus Later-Stage Halogenated Analog (CAS 606144-02-9)
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8) is an early-stage intermediate that lacks both the N3-methyl group and halogen substituents on the phenylamino ring, whereas methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate (CAS 606144-02-9) is a late-stage intermediate already bearing the N3-methyl and 4-bromo-2-chloro aniline pattern found in Selumetinib [1]. The target compound is positioned 2-3 synthetic steps earlier in the route, enabling divergent access to multiple MEK inhibitor candidates (Selumetinib, Binimetinib, and analogs with varied aniline substitution) [2]. The later-stage comparator is route-committed and cannot serve as a branching point.
| Evidence Dimension | Synthetic route position (number of steps from final API) |
|---|---|
| Target Compound Data | Early intermediate: 4-5 steps from Selumetinib; unsubstituted phenylamino group; free N3-H position |
| Comparator Or Baseline | CAS 606144-02-9: Late intermediate ~2 steps from Selumetinib; N3-methylated; 4-bromo-2-chloro aniline already installed |
| Quantified Difference | Target compound precedes comparator by 2-3 synthetic steps; divergent vs. convergent synthetic utility |
| Conditions | Selumetinib synthetic route per WO2007/76245 and Array Biopharma patent family |
Why This Matters
Procurement of the earlier intermediate enables access to a broader chemical space for SAR exploration and multiple lead candidates from a single inventory investment, whereas the later-stage comparator restricts the user to a single target molecule.
- [1] Google Patents WO2017168440A1. Intermediates of MAP2K (MEK) inhibitors and process for their preparation. Discloses methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate as intermediate. 2017. View Source
- [2] US Patent US20040116710A1. N3 alkylated benzimidazole derivatives as MEK inhibitors. Array Biopharma Inc. General formula encompasses both unsubstituted and halogenated phenylamino variants. 2003. View Source
